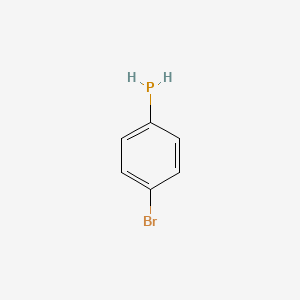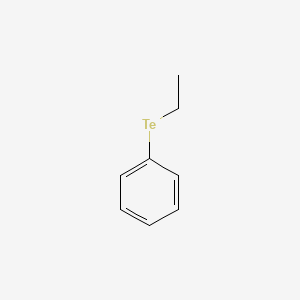
Benzene, (ethyltelluro)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (ethyltelluro)- is an organotellurium compound where an ethyl group is bonded to a tellurium atom, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (ethyltelluro)- typically involves the reaction of ethyltellurium halides with benzene under specific conditions. One common method is the reaction of ethyltellurium chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyltellurium compound.
Industrial Production Methods
Industrial production of Benzene, (ethyltelluro)- may involve more scalable methods such as the direct reaction of tellurium with ethylbenzene under controlled conditions. This process requires precise temperature and pressure control to ensure the formation of the desired product without significant by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (ethyltelluro)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Telluroxides and tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Benzene, (ethyltelluro)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benzene, (ethyltelluro)- involves its interaction with various molecular targets. The tellurium center can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with nucleophiles and electrophiles, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (methylsulfanyl)-: Similar in structure but contains a sulfur atom instead of tellurium.
Benzene, (ethylseleno)-: Contains a selenium atom instead of tellurium.
Benzene, (phenyltelluro)-: Contains a phenyl group bonded to tellurium instead of an ethyl group.
Uniqueness
Benzene, (ethyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to sulfur and selenium analogs. The tellurium center provides unique redox properties and reactivity, making it valuable for specific applications in chemistry and materials science.
Propiedades
Número CAS |
55776-34-6 |
|---|---|
Fórmula molecular |
C8H10Te |
Peso molecular |
233.8 g/mol |
Nombre IUPAC |
ethyltellanylbenzene |
InChI |
InChI=1S/C8H10Te/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
ZKIFHSOPAMCBKB-UHFFFAOYSA-N |
SMILES canónico |
CC[Te]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


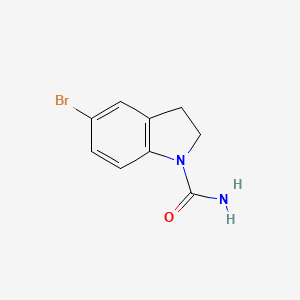
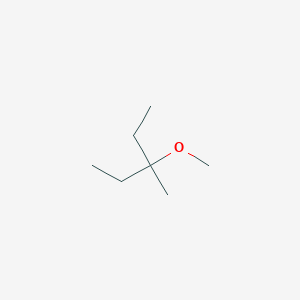
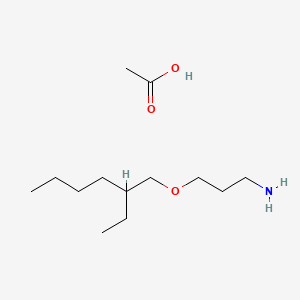

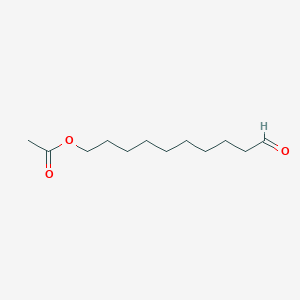
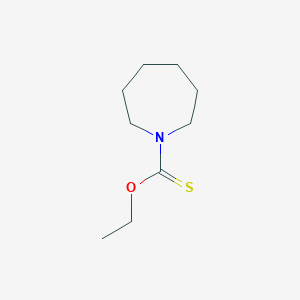

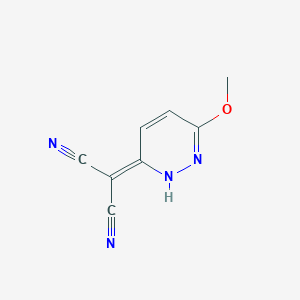
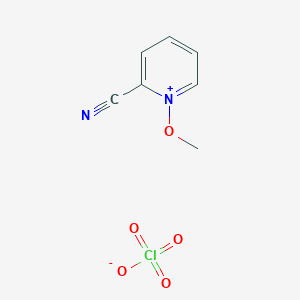


![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)
